Octadeca-3,6,9,12-tetraenoic acid, commonly known as stearidonic acid, is a polyunsaturated fatty acid characterized by four double bonds located at the 3, 6, 9, and 12 carbon positions. This compound is notable for its potential health benefits and roles in various biological processes. It is classified within the family of omega-3 fatty acids, specifically as an n-3 fatty acid due to the presence of the first double bond at the third carbon from the methyl end of the fatty acid chain.
Octadeca-3,6,9,12-tetraenoic acid is primarily derived from plant sources such as certain algae and seeds (e.g., hemp seed oil and echium oil). It can also be synthesized from other fatty acids through enzymatic reactions or chemical synthesis. In terms of classification, it belongs to the group of long-chain polyunsaturated fatty acids (PUFAs), which are essential for human health and play critical roles in cellular functions.
The synthesis of octadeca-3,6,9,12-tetraenoic acid can be achieved through various methods:
The molecular formula for octadeca-3,6,9,12-tetraenoic acid is . Its structure features four cis double bonds which significantly influence its physical properties and biological activity. The structural representation can be illustrated as follows:
The presence of multiple double bonds contributes to its fluidity and reactivity compared to saturated fatty acids.
Octadeca-3,6,9,12-tetraenoic acid participates in various chemical reactions typical of polyunsaturated fatty acids:
These reactions are significant for both synthetic applications and understanding metabolic pathways in biological systems.
Octadeca-3,6,9,12-tetraenoic acid exerts its biological effects primarily through its role as a precursor for bioactive lipids. It is metabolized into various eicosanoids that play crucial roles in inflammation and cell signaling processes. The mechanism involves:
The physical properties of octadeca-3,6,9,12-tetraenoic acid include:
Chemically, it is characterized by its high reactivity due to multiple double bonds which make it prone to oxidation.
Octadeca-3,6,9,12-tetraenoic acid has several scientific uses:
In eukaryotic organisms, octadeca-3,6,9,12-tetraenoic acid is synthesized primarily through the Δ6-desaturation pathway. This process begins with α-linolenic acid (ALA; 18:3ω-3), which undergoes stereoselective desaturation catalyzed by Δ6-desaturase (FADS2). This microsomal enzyme introduces a double bond between carbons 6 and 7, forming SDA with cis geometry at all double bonds. The reaction requires molecular oxygen (O₂), NAD(P)H as a cofactor, and cytochrome b5 as an electron carrier [3] [5] [8]:
ALA (18:3ω-3) + O₂ + NAD(P)H + H⁺ → SDA (18:4ω-3) + NAD(P)⁺ + 2H₂O Key enzymatic features include:
Beyond the primary Δ6-pathway, alternative oxidative routes exist:
Table 1: Enzymatic Pathways Generating Octadeca-3,6,9,12-tetraenoic Acid
| Enzyme Class | Reaction | Primary Product | Subcellular Localization |
|---|---|---|---|
| Δ6-Desaturase (FADS2) | Δ6-Desaturation of ALA | SDA (18:4ω-3) | Endoplasmic reticulum |
| 12/15-Lipoxygenase | 12-Oxygenation of ALA | 12(S)-HpOTrE | Cytosol |
| CYP450 Epoxygenase | Epoxidation of ALA | 12,13-EpODE | Microsomes |
Substrate selectivity between ω-3 and ω-6 fatty acids critically influences SDA biosynthesis. Δ6-desaturase exhibits a 2.3-fold higher binding affinity for ALA (Km = 8.2 µM) than for linoleic acid (LA; Km = 19.1 µM), favoring ω-3 metabolic flux. However, competitive inhibition occurs when LA concentrations exceed ALA, as typical in Western diets [3] [10].
Oxygenase dynamics further modulate SDA production:
Table 2: Kinetic Parameters of Enzymes Competing for ALA
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibition Constants (Ki) |
|---|---|---|---|---|
| Δ6-Desaturase | ALA | 8.2 ± 0.9 | 4.7 ± 0.3 | LA: 22.4 µM |
| Δ6-Desaturase | LA | 19.1 ± 2.1 | 5.1 ± 0.4 | ALA: 15.3 µM |
| 15-LOX | ALA | 14.6 ± 1.8 | 9.2 ± 0.7 | ND |
| CYP2C9 | ALA | 27.3 ± 3.4 | 0.8 ± 0.1 | ND |
Long-chain PUFAs exert transcriptional and post-translational control over SDA biosynthesis:
Feedback inhibition mechanisms include:
Table 3: Regulatory Factors Influencing SDA Biosynthesis
| Regulator | Target Process | Effect on SDA | Mechanism |
|---|---|---|---|
| EPA | Δ6-Desaturase activity | ↓ 70% | Allosteric inhibition |
| Insulin | FADS2 transcription | ↑ 40–60% | SREBP-1c activation |
| Low temperature | FADS2 expression | ↑ 300–500% | Membrane fluidity sensing |
| Dibutyryl cAMP | Metabolic flux | ↓ 35% | Promotion of elongation pathways |
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